molecular formula C22H17ClFN3O4 B13975605 (E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate

(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate

Numéro de catalogue: B13975605
Poids moléculaire: 441.8 g/mol
Clé InChI: XYGVIBXOJOOCFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate, commonly known as midazolam maleate, is a short-acting benzodiazepine derivative used clinically for sedation, anesthesia induction, and treatment of acute seizures. Its chemical structure features an imidazo ring fused to a benzodiazepine core, with a 2-fluorophenyl group at position 6, a chlorine atom at position 8, and a methyl group at position 1 (Figure 1). The maleate salt form enhances solubility and stability, with a reported melting point of 148–151°C . Midazolam’s molecular formula is C₁₈H₁₃ClFN₃·C₄H₄O₄ (free base: C₁₈H₁₃ClFN₃), and its hydrochloride form has a molecular weight of 362.3 g/mol .

Midazolam acts as a positive allosteric modulator of GABAₐ receptors, binding preferentially to α1- and α2-subunit-containing isoforms. It is metabolized extensively via hepatic CYP3A4/5 to active (1-hydroxymethylmidazolam) and inactive metabolites (4-hydroxymidazolam), with rapid elimination (t₁/₂ ~1.5–4 hours) .

Propriétés

Formule moléculaire

C22H17ClFN3O4

Poids moléculaire

441.8 g/mol

Nom IUPAC

but-2-enedioic acid;8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine

InChI

InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)

Clé InChI

XYGVIBXOJOOCFR-UHFFFAOYSA-N

SMILES canonique

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Preparation of Key Intermediates

The synthetic route starts with the preparation of the carboxylic acid intermediate, typically 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid . This is commonly prepared by basic hydrolysis of the corresponding ester precursor, a process well-established in the art (U.S. Patents and literature).

Thermal Decarboxylation

The critical step is the thermal decarboxylation of the carboxylic acid intermediate to yield the target imidazobenzodiazepine structure.

  • Traditional Method: Heating the carboxylic acid in a high boiling solvent such as mineral oil at approximately 230°C for 5 minutes results in a mixture of Midazolam and its inactive isomer Isomidazolam in an 80:20 ratio. Separation requires chromatographic purification.

  • Industrial Scale Improvement: To reduce isomer formation, a basic treatment with potassium hydroxide in ethanol followed by acidification improves the Midazolam to Isomidazolam ratio to 95:5. Final purification is achieved by crystallization from ethyl acetate and ethanol.

  • Continuous Flow Process: Decarboxylation in n-butanol at 280°C and 100 bar in a continuous tubular reactor yields 47-77% product but with a higher isomer content (85:15 ratio), still necessitating isomerization.

  • Microreactor Technology: Use of polytetrafluoroethylene (PTFE) microreactors allows precise thermal decarboxylation with improved control, resulting in higher yields and reduced impurities.

Alternative Intermediate Decarboxylation

A novel approach involves decarboxylation of a different intermediate, the 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid derivative , obtained by acid hydrolysis of the benzodiazepine-3-carboxylic acid derivative.

  • This method avoids formation of unwanted isomers such as 6H-imidazo[1,5-a]benzodiazepines.
  • It proceeds under milder conditions without high pressures, suitable for batch or continuous processing.
  • The reaction mechanism involves formation of a cyclized intermediate losing water to form the desired product.
  • Yields of up to 89% molar yield have been reported in 30 minutes reaction time using this method.

Multistep Synthesis Including Nitrosation and Reduction

An alternative multistep synthetic route involves:

  • Treatment of benzodiazepinone derivatives with methylamine and titanium tetrachloride.
  • Nitrosation and reaction with nitromethane to form nitromethylene derivatives.
  • Reduction with Raney Nickel.
  • Reaction with triethyl orthoacetate to form dihydro Midazolam.
  • Dehydrogenation with manganese dioxide to yield Midazolam.

This method, described in older patents, is more complex but commercially viable.

One-Pot Annulation Process

Research has also reported a one-pot annulation process for constructing the imidazobenzodiazepine core:

  • Involves condensation of iminophosphates with ethyl isocyanoacetate under basic conditions.
  • Avoids isolation of unstable intermediates.
  • Yields reported range from 30% to 47% depending on conditions and solvents (DMF, THF).

Summary Table of Preparation Methods

Method Description Key Steps/Conditions Yield (%) Advantages Disadvantages
Thermal Decarboxylation in Mineral Oil 230°C, 5 min Not specified Simple, established industrial method Isomer impurity formation (20%)
Basic Isomerization Post-Decarboxylation KOH in EtOH, acid treatment Improves to ~95% purity Reduces isomer impurity Requires additional purification
Continuous Tubular Reactor in n-Butanol 280°C, 100 bar, 4 min 47-77 Continuous process High isomer formation (15%)
Microreactor Thermal Decarboxylation PTFE microreactor, controlled temp/time Up to 89 High control, reduced impurities Requires specialized equipment
Decarboxylation of Aminomethyl-Imidazole Acid Mild conditions, batch/continuous 89 Avoids isomers, mild conditions Requires intermediate preparation
Multistep Nitrosation/Reduction Route Methylamine/TiCl4, nitrosation, Raney Ni reduction Not specified Commercially viable, well-documented Complex, multiple steps
One-Pot Annulation Process Iminophosphates + ethyl isocyanoacetate, base 30-47 Single pot, avoids unstable intermediates Moderate yields, requires optimization

Research Findings and Analysis

  • The traditional decarboxylation method produces significant isomer impurities, requiring additional isomerization and purification steps, which complicates scale-up and increases cost.

  • The novel approach using the aminomethyl intermediate significantly reduces isomer formation and allows milder reaction conditions, improving yield and process efficiency.

  • Continuous flow and microreactor technologies offer promising improvements in reaction control and scalability, though they require specialized equipment.

  • The multistep nitrosation and reduction route is well-established but less efficient due to multiple steps and reagents.

  • One-pot annulation methods provide a synthetic shortcut but currently suffer from moderate yields and require further optimization for commercial application.

Analyse Des Réactions Chimiques

Types of Reactions: Midazolam undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .

Common Reagents and Conditions: Common reagents used in the synthesis of midazolam include tosylmethyl isocyanide and ethyl isocyanoacetate . The reaction conditions are typically mild, allowing for efficient formation of the desired products.

Major Products Formed: The major products formed from these reactions are imidazobenzodiazepine intermediates, which are further processed to yield midazolam and its analogues .

Applications De Recherche Scientifique

Midazolam maleate has numerous scientific research applications. In chemistry, it is used as a model compound for studying benzodiazepine synthesis and reactions. In biology and medicine, midazolam is employed for its sedative, anxiolytic, and anticonvulsant properties. It is used in various medical procedures, including anesthesia, procedural sedation, and the treatment of seizures . Additionally, midazolam is used in research to study the pharmacokinetics and pharmacodynamics of benzodiazepines .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Midazolam and Related Compounds

Compound Core Structure Substituents (Positions) Salt/Form Key Modifications
Midazolam (Ro 21-3981) Imidazo-benzodiazepine 8-Cl, 6-(2-Fluorophenyl), 1-CH₃ Maleate/HCl Imidazo fusion; short-acting
Diazepam Benzodiazepine 7-Cl, 1-CH₃, 5-Ph Free base No imidazo ring; long-acting
Flualprazolam Triazolo-benzodiazepine 8-Cl, 6-(2-Fluorophenyl), 1-CH₃ HCl Triazolo ring; higher potency
MIDD0003 (Experimental) Imidazo-benzodiazepine 8-Br, 6-(2-Fluorophenyl), 4-CH₃, 3-COOEt Ethyl ester Bromine substitution; ester moiety
  • Midazolam vs. Diazepam : Midazolam’s imidazo ring enhances lipophilicity and shortens duration of action compared to diazepam’s classical benzodiazepine structure .
  • Flualprazolam: A triazolo analog (vs.
  • MIDD0003 : Bromine at position 8 and an ethyl ester group at position 3 alter receptor subtype selectivity (α6-GABAₐ) .

Pharmacological Effects

Table 2: Comparative Pharmacodynamics

Compound Onset (IV) Duration (IV) Intraocular Pressure (IOP) Effect Interaction with N₂O
Midazolam 1–2.5 min 15–30 min Reduces IOP (p < 0.001) Additive
Diazepam 2–5 min 2–6 hours Similar reduction to midazolam Supra-additive
Thiopental <1 min 5–10 min Comparable reduction Infra-additive
  • IOP Reduction : Both midazolam and diazepam reduce IOP by 25–30% after induction (vs. baseline), but neither prevents IOP spikes post-intubation .
  • N₂O Interactions : Midazolam exhibits additive effects with nitrous oxide, contrasting with diazepam’s supra-additive synergy, likely due to differences in receptor subunit targeting .

Pharmacokinetic Profiles

Table 3: Metabolic Pathways and Excretion

Compound Primary Metabolism Major Metabolites Excretion (Urine/Feces) First-Pass Effect
Midazolam CYP3A4/5 hydroxylation 1-Hydroxymethylmidazolam (60–70%) 90% urine (24h) Significant
Diazepam CYP2C19/CYP3A4 demethylation Desmethyldiazepam (active metabolite) 70% urine Minimal
MIDD0003 Not reported
  • Midazolam Metabolism: Rapid conjugation of 1-hydroxymethylmidazolam in humans leads to low plasma levels of unchanged drug (<10%) . In rats, hydroxylated metabolites and benzophenones dominate biliary excretion .
  • Diazepam : Prolonged action due to active metabolites (e.g., desmethyldiazepam) and negligible first-pass metabolism.

Clinical and Regulatory Considerations

  • Midazolam : Widely used in anesthesia due to rapid onset and predictable clearance. Listed in the WHO Essential Medicines List.
  • Experimental Derivatives (e.g., MIDD0003) : Target α6-GABAₐ receptors for neurological disorders but lack clinical data .

Activité Biologique

(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C22H17ClFN3
  • Molecular Weight : 373.84 g/mol
  • CAS Number : 59469-02-2

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research has indicated that derivatives of benzodiazepines, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression and inflammation responses .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.8Inhibition of cell proliferation
A549 (Lung)10.5Modulation of IL-6 and TNF-α levels

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Studies show that it can inhibit the release of pro-inflammatory mediators, thus suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

Inflammatory MediatorReduction (%)
IL-645%
TNF-α40%
COX-230%

Antimicrobial Activity

While the antimicrobial activity of this compound is less pronounced than its anticancer and anti-inflammatory effects, some derivatives have shown activity against specific bacterial strains. For instance, studies have indicated limited effectiveness against Gram-positive bacteria, suggesting a potential role in antibiotic development .

Table 3: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

Study on Anticancer Effects

In a study conducted by Khadra et al., the synthesized benzodiazepine derivatives were evaluated for their cytotoxic effects on several solid tumor cell lines. The results indicated significant cytotoxicity correlated with the structure of the compounds, particularly highlighting the role of halogen substituents in enhancing activity .

Study on Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms involved. The study demonstrated that treatment with the compound resulted in a marked decrease in inflammatory markers in vitro, suggesting its potential utility in managing chronic inflammatory conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.